3-Cyclopropyl-5,6-dimethoxypicolinonitrile

Description

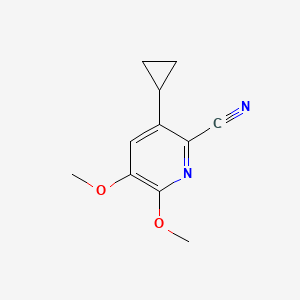

3-Cyclopropyl-5,6-dimethoxypicolinonitrile is a heterocyclic nitrile derivative featuring a pyridine backbone substituted with a cyclopropyl group at position 3 and methoxy groups at positions 5 and 6. Its molecular structure combines electron-withdrawing (nitrile) and electron-donating (methoxy) functional groups, which may influence its reactivity and applications in medicinal or agrochemical synthesis. Potential applications include serving as a precursor for kinase inhibitors or herbicides, though further pharmacological and physicochemical characterization is required.

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-cyclopropyl-5,6-dimethoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C11H12N2O2/c1-14-10-5-8(7-3-4-7)9(6-12)13-11(10)15-2/h5,7H,3-4H2,1-2H3 |

InChI Key |

CWKYAJJEDJZHGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(C(=C1)C2CC2)C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5,6-dimethoxypicolinonitrile typically involves the cyclopropylation of a picolinonitrile derivative followed by methoxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5,6-dimethoxypicolinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Cyclopropyl-5,6-dimethoxypicolinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5,6-dimethoxypicolinonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Cyclopropyl-5,6-dimethoxypicolinonitrile with two structurally related compounds from the provided evidence:

Key Observations:

- Structural Complexity : The triazolopyrazine compound (CAS 945262-32-8) exhibits a fused heterocyclic system, likely enhancing its binding affinity to biological targets compared to the simpler pyridine backbone of the target compound.

- Functional Group Diversity: 3′-Demethylnobiletin (CAS 112448-39-2) contains multiple methoxy groups, similar to the target compound, but its flavonoid structure confers distinct solubility and bioavailability profiles.

- Molecular Weight: The target compound (~217 g/mol) falls between the smaller triazolopyrazine (164 g/mol) and the larger flavonoid (388 g/mol), suggesting intermediate pharmacokinetic properties.

Research Findings and Implications

Reactivity: The nitrile group in this compound may facilitate nucleophilic additions or cyclizations, contrasting with the triazolopyrazine’s stability due to aromaticity . Methoxy groups in both the target compound and 3′-Demethylnobiletin enhance solubility in polar solvents but may reduce metabolic stability.

Biological Activity: Triazolopyrazines are often explored for CNS applications due to their blood-brain barrier permeability, whereas the target compound’s nitrile group could favor agrochemical applications (e.g., herbicide safeners). Flavonoids like 3′-Demethylnobiletin exhibit antioxidant activity, but the target compound’s lack of a hydroxyl group likely limits similar bioactivity.

Biological Activity

3-Cyclopropyl-5,6-dimethoxypicolinonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and notable biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound includes a cyclopropyl group and two methoxy substituents on a picolinonitrile backbone. Its structure can be represented as follows:

- Cyclopropyl Group : Contributes to unique reactivity.

- Methoxy Groups : Enhance solubility and biological activity.

- Pyridine Ring with Cyano Group : Imparts additional chemical properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.

- Enzyme Inhibition : Interaction studies show binding affinities with specific enzymes, indicating possible roles as enzyme inhibitors.

- Antiviral Properties : Investigations into its effects on viral replication pathways are ongoing.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibits growth in cancer cell lines | |

| Enzyme Inhibition | Binds to specific enzymes, potentially inhibiting their function | |

| Antiviral | Effects on viral replication pathways under study |

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Targeting Specific Receptors : The compound may interact with cellular receptors, altering signaling pathways involved in cell proliferation and survival.

- Inhibition of Key Enzymes : By binding to enzymes critical for tumor growth or viral replication, the compound may hinder these processes.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Antitumor Efficacy Study : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The results indicated that the compound could induce apoptosis in treated cells.

- Enzyme Binding Affinity Study : Another research focused on the binding interactions between this compound and specific enzymes involved in metabolic pathways. The findings suggested a high binding affinity, supporting its potential as an enzyme inhibitor.

- Antiviral Activity Assessment : Preliminary experiments assessed the compound's ability to inhibit viral replication in vitro. Results indicated a dose-dependent reduction in viral load, warranting further investigation into its mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.